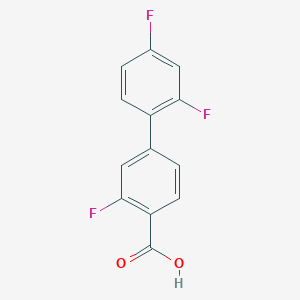

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid

CAS No.: 505082-86-0

Cat. No.: VC2266912

Molecular Formula: C13H7F3O2

Molecular Weight: 252.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 505082-86-0 |

|---|---|

| Molecular Formula | C13H7F3O2 |

| Molecular Weight | 252.19 g/mol |

| IUPAC Name | 4-(2,4-difluorophenyl)-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H7F3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18) |

| Standard InChI Key | SXQWUMDQSPXJQH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O |

Introduction

Chemical Structure and Properties

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid features a biphenyl scaffold with three fluorine atoms strategically positioned across both aromatic rings. The compound consists of a 2-fluorobenzoic acid moiety with a 2,4-difluorophenyl group attached at the 4-position of the benzoic acid ring. This structural arrangement creates a molecule with distinct electronic properties influenced by the electron-withdrawing fluorine atoms.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇F₃O₂ |

| Molecular Weight | 252.19 g/mol |

| Exact Mass | 252.04 |

| Physical State | Crystalline solid (predicted) |

| LogP | ~3.47 (estimated) |

| pKa | ~3.8-4.2 (predicted based on similar compounds) |

The presence of three fluorine atoms significantly impacts the electronic distribution across the molecule, making it more acidic than non-fluorinated benzoic acid derivatives. The 2,4-difluorophenyl group at position 4 creates a sterically and electronically unique environment that can influence the compound's interactions with biological targets .

Solubility characteristics of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid likely follow patterns similar to other fluorinated benzoic acids, with moderate solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, while displaying limited solubility in water. The compound's solubility is expected to increase in basic aqueous solutions due to carboxylate formation.

Synthetic Methodologies

The synthesis of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid presents significant challenges due to the need for precise control over regioselectivity and functional group compatibility. Several potential synthetic routes can be considered based on established methodologies for similar fluorinated compounds.

Cross-Coupling Approach

One viable synthetic pathway involves palladium-catalyzed cross-coupling reactions between appropriately functionalized precursors:

-

Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzoic acid (or its ester derivative) and 2,4-difluorophenylboronic acid

-

Protection of the carboxylic acid group (if necessary)

-

Deprotection to yield the final product

Direct Carboxylation Route

An alternative approach might involve:

-

Preparation of 4-(2,4-difluorophenyl)-2-fluorobenzene through cross-coupling

-

Direct carboxylation using carbon dioxide under basic conditions

-

Subsequent acidification to obtain the free carboxylic acid

These synthetic approaches draw inspiration from methodologies described for related fluorinated benzoic acid derivatives. For instance, the synthesis of 4-fluorobenzoic acid esters described in the literature involves refluxing the acid with ethanol in the presence of sulfuric acid as a catalyst . Similar esterification processes could be applicable to 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid for preparing derivatives.

Characterization Techniques

Comprehensive characterization of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid requires multiple analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would display complex coupling patterns due to the presence of multiple fluorine atoms. The aromatic protons would exhibit characteristic splitting patterns influenced by both hydrogen-hydrogen and hydrogen-fluorine coupling. ¹⁹F NMR would show three distinct signals corresponding to the three fluorine atoms in different chemical environments.

Infrared Spectroscopy

IR characterization would reveal distinctive absorption bands:

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| O-H (carboxylic acid) | 3000-2500 (broad) |

| C=O (carboxylic acid) | 1680-1700 |

| C-F | 1000-1400 |

| Aromatic C=C | 1450-1600 |

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing purity and monitoring reaction progress. Similar to methods described for other fluorinated benzoic acids, TLC analysis could employ mobile phases consisting of ethyl acetate and n-hexane mixtures .

Structure-Activity Relationships

The positioning of fluorine substituents in 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid likely influences its biological activity profile. Comparative studies with related compounds such as 2-(3,4-difluorophenyl)-4-fluorobenzoic acid or 2-fluorobenzoic acid derivatives could provide insights into how structural modifications affect biological properties.

Comparison with Related Fluorinated Compounds

Research Progress and Future Directions

Current research on fluorinated benzoic acids focuses on their applications in medicinal chemistry, particularly as antimicrobial agents and building blocks for pharmaceutical compounds. The 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid represents a potentially valuable addition to this class of compounds.

Gaps in Current Knowledge

-

Optimal synthetic routes for large-scale production

-

Comprehensive physical property data

-

Specific biological activity profiles

-

Crystal structure determination

-

Detailed conformational analysis of the biphenyl system

Future Research Opportunities

Future investigations could explore the development of more efficient synthetic methodologies, particularly those employing modern metal-catalyzed reactions. Additionally, comprehensive biological screening would help identify potential therapeutic applications.

The compound's distinctive fluorine substitution pattern makes it an interesting candidate for structure-activity relationship studies in drug discovery programs. Furthermore, its potential applications could extend beyond pharmaceuticals to areas such as materials science and agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume